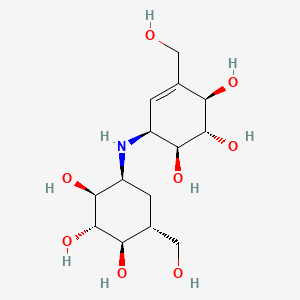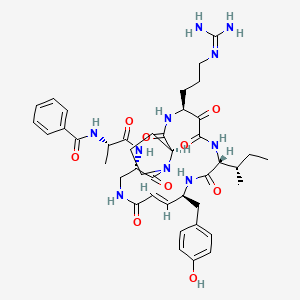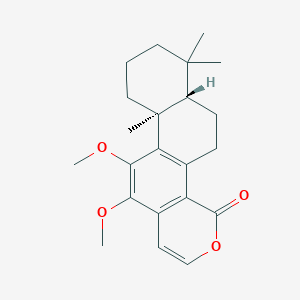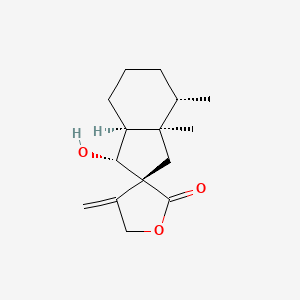
Bakkenolide S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bakkenolide S is a natural product found in Petasites formosanus with data available.
Scientific Research Applications
Synthesis and Chemical Analysis
Bakkenolide S, a sesquiterpene, has been a subject of interest in synthetic chemistry. Researchers have focused on developing synthetic methodologies for bakkenolides due to their complex molecular structure. The synthetic efforts span from 1972 to 2006, highlighting the challenge and intrigue in synthesizing these molecules (Brocksom, Brocksom, & Constantino, 2008). Additionally, advancements in catalytic asymmetric syntheses of bakkenolides have been reported. These methods involve carbene-catalyzed desymmetrization of diketones, providing direct access to the hydrindane core of bakkenolide molecules (Phillips, Roberts, & Scheidt, 2010).
Potential Therapeutic Applications
Bakkenolide S has been explored for its potential therapeutic benefits. Notably, several studies have focused on the neuroprotective effects of bakkenolides. For instance, bakkenolides isolated from Petasites species have shown significant neuroprotective activity against oxygen-glucose deprivation and oxidative insults in primary cultured neurons (Sun et al., 2011); (Zhang et al., 2008). Moreover, total bakkenolides have demonstrated neuroprotective effects against cerebral ischemic injury, potentially through inhibition of nuclear factor-κB activation, suggesting a role in the treatment of cerebral ischemic diseases (Jiang et al., 2014).
Cytotoxic Properties and Cancer Research
Research has also been conducted on the cytotoxic properties of bakkenolides. Bakkenolide-A, a related compound, has been found to possess marked cytotoxic activity and potential anti-tumor properties (Jamieson et al., 1976). Furthermore, bakkenolide A has been studied for its effects on leukemia, particularly in regulating signaling pathways related to HDAC3 and PI3K/Akt (Zhang et al., 2016).
properties
Product Name |
Bakkenolide S |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2R,3R,3aS,7S,7aR)-3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one |
InChI |
InChI=1S/C15H22O3/c1-9-5-4-6-11-12(16)15(8-14(9,11)3)10(2)7-18-13(15)17/h9,11-12,16H,2,4-8H2,1,3H3/t9-,11+,12+,14+,15+/m0/s1 |
InChI Key |
QPPWVRIXJAAPPD-LTDFUNFTSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2O)C(=C)COC3=O)C |
Canonical SMILES |
CC1CCCC2C1(CC3(C2O)C(=C)COC3=O)C |
synonyms |
bakkenolide S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



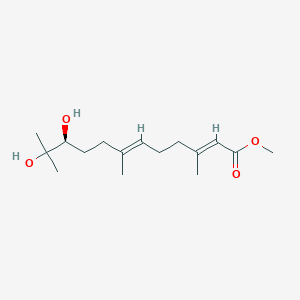
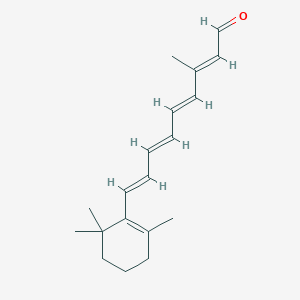
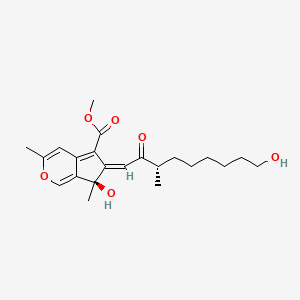
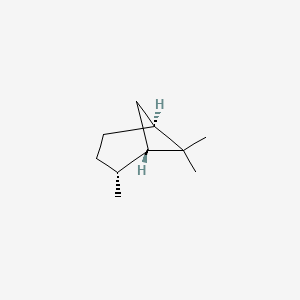
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
![N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B1246627.png)


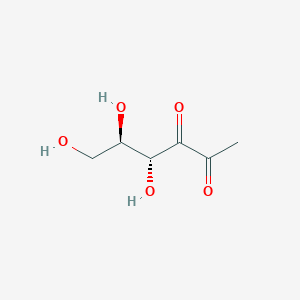
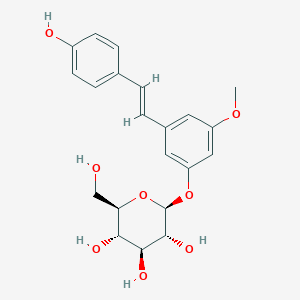
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
